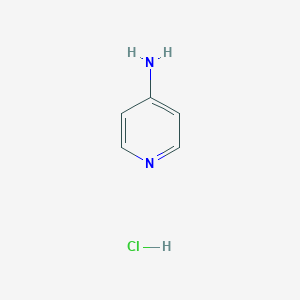

4-Aminopyridinhydrochlorid

Übersicht

Beschreibung

4-Aminopyridine hydrochloride is a compound that has been extensively studied due to its importance as an intermediate in the synthesis of new pesticides and medicaments. It is synthesized from pyridine-N-oxide, with a reported total yield higher than 80%, and its structure has been confirmed by various spectroscopic methods including MS, IR, and NMR .

Synthesis Analysis

The synthesis of 4-aminopyridine has been described in several studies. One method involves the reaction of 4-aminopyridinium hydrochloride with various ligands in aqueous solution, followed by recrystallization in N,N-dimethylformamide . Another study introduced a synthesis technique using pyridine-N-oxide, which proved to be reliable with a high yield . Additionally, a new method for synthesizing a fluorine-18-labeled derivative, 3-[18 F]fluoro-4-aminopyridine, has been developed using the Yamada-Curtius rearrangement, which offers better radiochemical yield and specific activity .

Molecular Structure Analysis

The molecular structure of 4-aminopyridine derivatives has been determined using neutron diffraction, IR spectroscopy, and X-ray diffraction. For instance, the structure of 4-aminopyridine hemiperchlorate was determined to consist of perchlorate anions and asymmetrically H-bridged cations with a short, nearly linear hydrogen bond . The crystal structures of 4-aminopyridinium salts with planar inorganic dithiooxalato anions have been described as isostructural, crystallizing in the monoclinic system with significant π-π and dz2-π interactions contributing to the lattice cohesiveness .

Chemical Reactions Analysis

4-Aminopyridine forms various complexes and salts through chemical reactions. Co-crystallizations with substituted salicylic acids result in proton transfer from the carboxyl group of the acid to the pyridine nitrogen of the base, forming diverse supramolecular synthons . The photochemical behavior of 4'-amino-2-styrylpyridines and their salts has been studied, showing that ultraviolet irradiation leads to the formation of cis and trans isomers and, under prolonged irradiation, dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyridine and its complexes have been analyzed through various techniques. The salt 4-aminopyridinium 3-(4-aminopyridinium) succinate tetrahydrate was found to exhibit second-order non-linear optical properties, with higher average polarizability, hyperpolarizability, and dipole moment upon complexation or salt formation . The oxidative polycondensation of 4-aminopyridine has been studied, leading to the synthesis of oligo-4-aminopyridine with specific molecular weight and polydispersity index values .

Wissenschaftliche Forschungsanwendungen

Management neurodegenerativer Erkrankungen

4-Aminopyridinhydrochlorid hat sich als vielversprechend bei der Behandlung neurodegenerativer Erkrankungen erwiesen, indem es die neuronale Übertragung verbessert. Seine Fähigkeit, die synaptische Übertragung zu verstärken, kann potenziell neurologische Erkrankungen mildern und es zu einem wertvollen Werkzeug in der neurowissenschaftlichen Forschung machen .

Therapie von Demyelinisierungskrankheiten

Die Verbindung ist besonders bekannt für ihre Rolle bei der Behandlung von Demyelinisierungskrankheiten. Durch die Hemmung spannungsgesteuerter Kaliumkanäle verlängert es Aktionspotenziale und erhöht die Neurotransmitterfreisetzung, was die neuronale Signalübertragung bei Erkrankungen wie Multipler Sklerose verbessern kann .

Epilepsiebehandlung

Im Zusammenhang mit Epilepsie, insbesondere mit KCNA2-Enzephalopathie, dient this compound als maßgeschneiderte Behandlungsoption. Es kann Funktionsgewinn-Defekte in der KV1.2-Untereinheit antagonisieren, wodurch die Anfallshäufigkeit reduziert und die Patientenergebnisse verbessert werden .

Nanoformulierungen für die Neurologie

Das Aufkommen von Nanoformulierungen hat die Verabreichung von this compound revolutioniert. Diese Formulierungen bieten verbesserte Arzneimittelstabilität, kontrollierte Freisetzungskinetik und verbesserte Bioverfügbarkeit, was den Weg für personalisierte Medizin und gezielte Therapien in der Neurologie ebnet .

Verbesserung der neuronalen Übertragung

Die Forschung hat die Verwendung von this compound zur Verbesserung der neuronalen Übertragung untersucht. Diese Anwendung ist entscheidend für das Verständnis synaptischer Funktionen und könnte zu Durchbrüchen bei der Behandlung verschiedener neurologischer Erkrankungen führen .

Präzisionsmedizin bei neurologischen Erkrankungen

Der Wirkmechanismus von this compound macht es für Präzisionsmedizin-Ansätze bei schweren neurologischen Erkrankungen geeignet. Seine Spezifität bei der Modulation neuronaler Bahnen ermöglicht gezieltere und effektivere Behandlungen .

Rehabilitation nach Prostata-Krebs-Operation

Es gibt aufkommende Forschungsergebnisse zur Verwendung von this compound zur Unterstützung der Nervenregeneration nach einer radikalen Prostatektomie. Diese Anwendung könnte die Lebensqualität von Patienten, die sich solchen Verfahren unterziehen, deutlich verbessern .

Physikalisch-chemische Studien und Rezeptorbindung

Die Untersuchung der physikalisch-chemischen Eigenschaften von this compound, einschließlich seiner Löslichkeit und Lipidinteraktionen sowie seiner selektiven Rezeptorbindung, ist entscheidend für die Entwicklung neuer Therapeutika und das Verständnis von Arzneimittel-Rezeptor-Interaktionen .

Wirkmechanismus

Target of Action

4-Aminopyridine hydrochloride, also known as pyridin-4-amine hydrochloride, primarily targets voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons . By targeting these channels, 4-Aminopyridine hydrochloride can influence neural transmission .

Mode of Action

The compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . Consequently, this facilitates enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminopyridine hydrochloride involves the propagation of action potentials in neurons . By inhibiting voltage-gated potassium channels, the compound disrupts the normal flow of potassium ions during the repolarization phase of the action potential . This disruption leads to a prolongation of the action potential, which in turn enhances the release of neurotransmitters and augments synaptic transmission .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyridine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a high bioavailability of 96% . The pharmacokinetics of 4-aminopyridine are complicated by an additional increase in plasma concentration during the elimination phase of the drug .

Result of Action

The molecular and cellular effects of 4-Aminopyridine hydrochloride’s action primarily involve the enhancement of neural transmission . By prolonging action potentials and increasing the release of neurotransmitters, the compound can augment synaptic transmission and potentially mitigate neurological disorders .

Action Environment

The action, efficacy, and stability of 4-Aminopyridine hydrochloride can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s potency . At higher pH levels, more molecules of the compound exist in a non-ionized, lipid-soluble form, which can penetrate cell membranes more effectively . Once inside the cell, most of the molecules become protonated again, suggesting that the monocationic forms are the active species once they have reached their site of action .

Safety and Hazards

Zukünftige Richtungen

4-Aminopyridine is a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . It is also suggested as a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . An increasing body of evidence suggests that besides these widely acknowledged symptomatic effects, 4-AP may have additional protective properties .

Biochemische Analyse

Biochemical Properties

4-Aminopyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The mechanism of action entails the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Cellular Effects

4-Aminopyridine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .

Molecular Mechanism

The molecular mechanism of 4-Aminopyridine hydrochloride involves its interaction with biomolecules at the molecular level. It exerts its effects through the inhibition of voltage-gated potassium channels, leading to the elongation of action potentials and increased release of neurotransmitters . This results in enhanced neuronal signaling .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Aminopyridine hydrochloride can change in laboratory settings. It has been observed that formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Dosage Effects in Animal Models

The effects of 4-Aminopyridine hydrochloride vary with different dosages in animal models. For instance, it has been used to generate seizures in animal models for the evaluation of antiseizure agents . The specific effects observed in these studies, as well as any toxic or adverse effects at high doses, would depend on the specific dosage used.

Metabolic Pathways

4-Aminopyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Aminopyridine hydrochloride is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Aminopyridine hydrochloride and its effects on activity or function could be influenced by various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

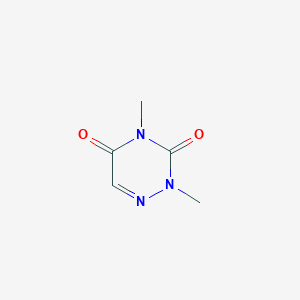

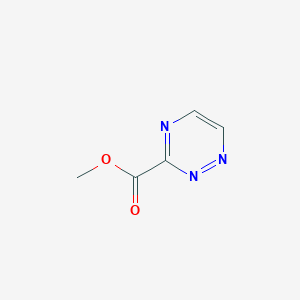

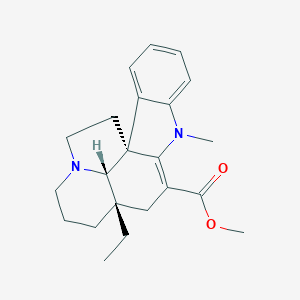

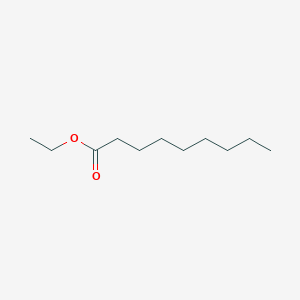

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.